3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C13H14N2O. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3,5-dimethylpyrazole with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to oxidation using reagents like pyridinium chlorochromate (PCC) to yield the desired aldehyde.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: 3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylic acid
Reduction: 3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazole-4-methanol
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced
Scientific Research Applications
3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazole-4-carbaldehyde is primarily related to its ability to interact with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can also engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazole-4-amine
- 3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazole-4-methanol
- 3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylic acid
Uniqueness
3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound in the design of covalent inhibitors and other bioactive molecules.
Properties
Molecular Formula |
C14H16N2O |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C14H16N2O/c1-10-5-4-6-13(7-10)8-16-12(3)14(9-17)11(2)15-16/h4-7,9H,8H2,1-3H3 |
InChI Key |
RFCXZSRNAJPJJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=C(C(=N2)C)C=O)C |
Origin of Product |
United States |
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